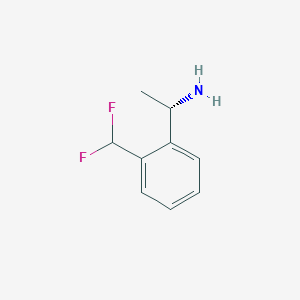
2-Isopropyl-1-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-1-methylpiperidin-4-amine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1-methylpiperidin-4-amine typically involves the cyclization of amino alcohols. One efficient method includes the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Another approach involves the use of palladium and rhodium hydrogenation, which combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Piperidinones
Reduction: Piperidines
Substitution: Various substituted piperidines with different functional groups
Aplicaciones Científicas De Investigación
2-Isopropyl-1-methylpiperidin-4-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpiperidin-4-amine: A simpler piperidine derivative with similar chemical properties.
2-Isopropylpiperidine: Lacks the methyl group at the 1-position but shares the isopropyl group at the 2-position.
4-Aminopiperidine: Contains an amino group at the 4-position but lacks the isopropyl and methyl groups.
Uniqueness
2-Isopropyl-1-methylpiperidin-4-amine is unique due to the presence of both the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
1-methyl-2-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-7(2)9-6-8(10)4-5-11(9)3/h7-9H,4-6,10H2,1-3H3 |
Clave InChI |
DNBJHISJHLTYOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(CCN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




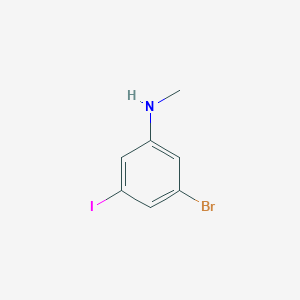
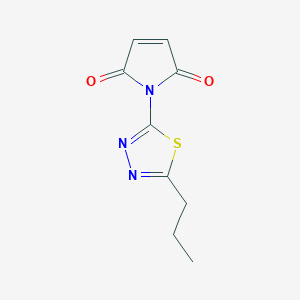
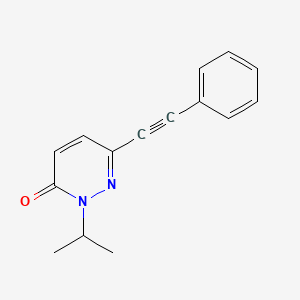

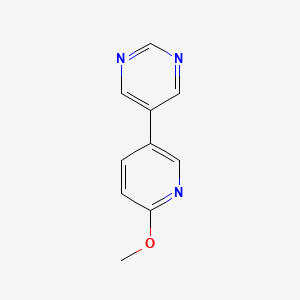
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
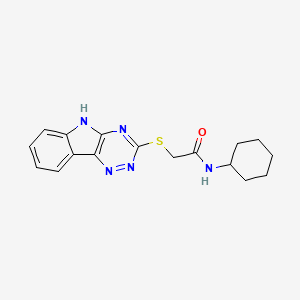
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
